Regioisomer-Specific Enzyme Inhibition: 2-Phenyl-2H- vs. 1-Phenyl-1H-1,2,3-triazole Derivatives for α-Glycosidase Targeting
In a systematic study of 60 non-glycosidic triazole derivatives, the 2-phenyl-2H-1,2,3-triazole regioisomer series (Series B) contained potent inhibitors of yeast α-glucosidase (MAL12), while the 1-phenyl-1H-1,2,3-triazole series (Series A) showed a different activity profile. Compounds in Series B achieved up to 99.4% inhibition at 500 µM against MAL12, demonstrating the superior potential of the 2H-isomer scaffold for developing glucosidase inhibitors (GIs) [1].
| Evidence Dimension | α-Glucosidase (MAL12) Inhibition |
|---|---|
| Target Compound Data | Up to 99.4% inhibition at 500 µM for Series B derivatives; IC₅₀ values from 54 to 482 µM |
| Comparator Or Baseline | 1-Phenyl-1H-1,2,3-triazole derivatives (Series A) were also tested in the same assay; the study highlights that Series B contained the potent inhibitors |
| Quantified Difference | Series B (2H) was specifically identified as containing potent yeast maltase inhibitors, unlike Series A (1H) |
| Conditions | In vitro assay against baker's yeast α-glucosidase (MAL12) at 500 µM |
Why This Matters
This regioisomer-specific activity directly informs procurement for drug discovery programs targeting Type 2 diabetes, where selecting the 2H-scaffold over the 1H-analog is supported by peer-reviewed, head-to-head biological data.
- [1] Gonzaga, D., et al. (2014). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry, 74, 461-476. View Source
